REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].[CH3:8][O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14](=O)[CH2:15]Br)=[CH:12][CH:11]=1>C(O)C.O>[CH3:8][O:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]2[CH:7]=[C:2]3[N:1]([CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(CBr)=O)C=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
EXTRACTION
|
Details
|
After the aqueous solution was extracted with three 35 ml portions of ether, 35 g of sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
was added to the aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
was refluxed two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C=C2C=CC=CN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |